molecular formula C9H2ClF9O B14061844 1,5-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene

1,5-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene

Cat. No.: B14061844
M. Wt: 332.55 g/mol
InChI Key: NESFCXALYKWWAJ-UHFFFAOYSA-N
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Description

1,5-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C9H2ClF9O It is characterized by the presence of trifluoromethyl groups, a chloro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and catalysts but optimized for higher yields and efficiency. The exact industrial processes can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

1,5-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Its unique chemical properties make it a candidate for drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which can impart distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C9H2ClF9O

Molecular Weight

332.55 g/mol

IUPAC Name

2-chloro-1-(trifluoromethoxy)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2ClF9O/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)20-9(17,18)19/h1-2H

InChI Key

NESFCXALYKWWAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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